molecular formula C13H20Cl2N2O B2801036 4,5-Dihydro-3H-spiro[1,5-benzoxazepine-2,4'-piperidine] dihydrochloride CAS No. 2197062-80-7

4,5-Dihydro-3H-spiro[1,5-benzoxazepine-2,4'-piperidine] dihydrochloride

Cat. No.: B2801036
CAS No.: 2197062-80-7
M. Wt: 291.22
InChI Key: OJNNRTRNXSNEEL-UHFFFAOYSA-N
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Description

4,5-Dihydro-3H-spiro[1,5-benzoxazepine-2,4'-piperidine] dihydrochloride is a complex organic compound belonging to the spirocyclic family of chemicals. This compound features a fused ring system that includes a benzoxazepine and a piperidine ring. Due to its unique structure, it has garnered interest in various scientific fields, particularly in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: . Common synthetic routes include:

  • Condensation Reactions: These reactions often involve the condensation of appropriate precursors, such as amines and carboxylic acids or their derivatives.

  • Cyclization Reactions: Cyclization steps are crucial to form the spirocyclic structure. This can be achieved using various cyclization agents and conditions.

  • Reduction Reactions: Reduction steps may be necessary to convert intermediate compounds into the final product.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4,5-Dihydro-3H-spiro[1,5-benzoxazepine-2,4'-piperidine] dihydrochloride can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can introduce oxygen-containing functional groups into the compound.

  • Reduction: Reduction reactions can reduce specific functional groups, altering the compound's properties.

  • Substitution Reactions: Substitution reactions can replace one functional group with another, providing a pathway to derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed: The major products formed from these reactions can include oxidized derivatives, reduced forms, and various substituted analogs, each with distinct chemical and biological properties.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure makes it a valuable scaffold for developing new chemical entities.

Biology: Biologically, 4,5-Dihydro-3H-spiro[1,5-benzoxazepine-2,4'-piperidine] dihydrochloride has shown potential in various biological assays. It can interact with biological targets, making it a candidate for drug discovery and development.

Medicine: Medically, this compound has been investigated for its potential therapeutic effects. It may exhibit activity against certain diseases, making it a subject of interest in pharmaceutical research.

Industry: In industry, the compound can be used as a building block for the synthesis of various chemicals, including agrochemicals and materials with specific properties.

Comparison with Similar Compounds

  • 2,3-Dihydro-1,5-benzoxazepines: These compounds share a similar benzoxazepine core but differ in their substitution patterns and ring structures.

  • Spirocyclic Piperidines: Other spirocyclic piperidines with different fused rings can exhibit similar properties and applications.

Uniqueness: 4,5-Dihydro-3H-spiro[1,5-benzoxazepine-2,4'-piperidine] dihydrochloride stands out due to its specific structural features, which can influence its reactivity and biological activity. Its unique combination of rings and functional groups makes it distinct from other similar compounds.

Properties

IUPAC Name

spiro[4,5-dihydro-3H-1,5-benzoxazepine-2,4'-piperidine];dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O.2ClH/c1-2-4-12-11(3-1)15-10-7-13(16-12)5-8-14-9-6-13;;/h1-4,14-15H,5-10H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJNNRTRNXSNEEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CCNC3=CC=CC=C3O2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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